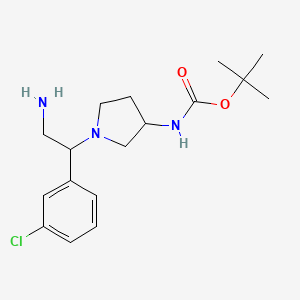
2,6-Di(thiophen-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di(thiophen-2-yl)aniline is an organic compound that features a central aniline core substituted with two thiophene rings at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(thiophen-2-yl)aniline typically involves the reaction of aniline with thiophene derivatives. One common method is the oxidative polymerization of thiophene with aniline using iron (III) chloride (FeCl3) as the oxidizing agent . This reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
2,6-Di(thiophen-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
科学的研究の応用
2,6-Di(thiophen-2-yl)aniline has a wide range of applications in scientific research, including:
Organic Electronics: The compound is used in the development of organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.
Conductive Polymers: It is a key monomer in the synthesis of conductive polymers, which have applications in sensors, batteries, and other electronic devices.
Photovoltaic Materials: The compound’s unique electronic properties make it suitable for use in photovoltaic materials, enhancing the efficiency of solar cells.
作用機序
The mechanism of action of 2,6-Di(thiophen-2-yl)aniline in its applications is primarily based on its ability to facilitate charge transfer and conduction. The thiophene rings provide a conjugated system that allows for efficient electron delocalization, which is crucial for its role in organic electronics and conductive polymers. The aniline core contributes to the compound’s stability and reactivity, enabling it to participate in various chemical reactions and form stable polymers.
類似化合物との比較
Similar Compounds
2,2’-Bithiophene: Another thiophene-based compound with similar electronic properties but lacks the aniline core.
Polyaniline: A well-known conductive polymer that shares the aniline core but does not have thiophene rings.
Thiophene: The basic building block of thiophene derivatives, with simpler structure and properties.
Uniqueness
2,6-Di(thiophen-2-yl)aniline is unique due to its combination of aniline and thiophene moieties, which provides a balance of stability, reactivity, and electronic properties. This makes it particularly suitable for applications in advanced materials and organic electronics, where both stability and efficient charge transfer are essential.
特性
分子式 |
C14H11NS2 |
|---|---|
分子量 |
257.4 g/mol |
IUPAC名 |
2,6-dithiophen-2-ylaniline |
InChI |
InChI=1S/C14H11NS2/c15-14-10(12-6-2-8-16-12)4-1-5-11(14)13-7-3-9-17-13/h1-9H,15H2 |
InChIキー |
STUDUHGPWGTOMX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)C2=CC=CS2)N)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



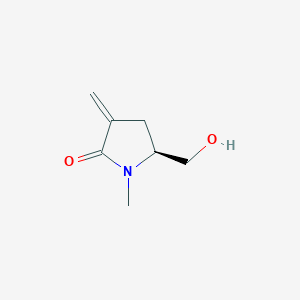


![1'-(4-Methoxybenzyl)spiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B11769243.png)
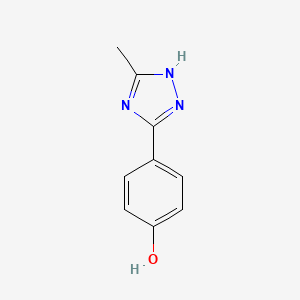
![Phenyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11769255.png)
![[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol](/img/structure/B11769263.png)
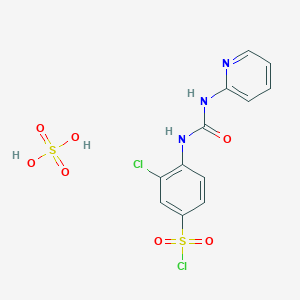
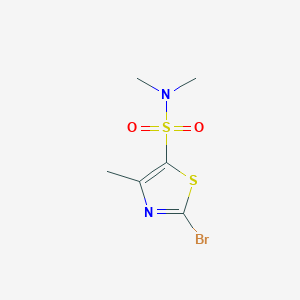
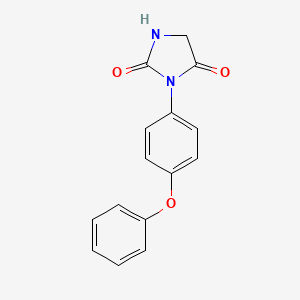
![1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B11769288.png)
